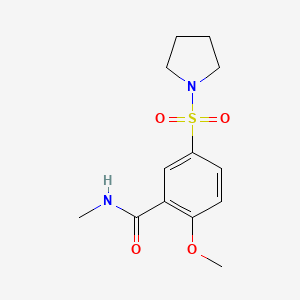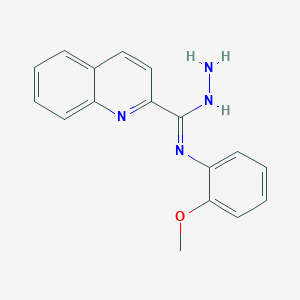
2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide, also known as MPB, is a chemical compound that has been widely used in scientific research for its various applications. MPB is a potent and selective inhibitor of the enzyme protein kinase C (PKC), which plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide acts by binding to the catalytic domain of PKC and preventing its activation. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which causes a conformational change that exposes the catalytic domain. 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide binds to the catalytic domain and prevents this conformational change, thereby inhibiting PKC activity.
Biochemical and Physiological Effects
The inhibition of PKC activity by 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to induce apoptosis and inhibit cell proliferation. In diabetes, 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease, 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its selectivity for PKC. Unlike other PKC inhibitors, 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide does not inhibit other kinases or phosphatases, making it a valuable tool for studying the specific role of PKC in disease. However, one limitation of using 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are many potential future directions for the use of 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide in scientific research. One area of interest is the role of PKC in cancer metastasis. 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may be a valuable tool for studying the mechanisms of cancer metastasis. Another area of interest is the use of 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide in combination with other drugs to enhance their efficacy. 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to enhance the activity of certain chemotherapeutic agents, suggesting that it may be a valuable adjunct therapy for cancer treatment. Overall, the continued study of 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide and its effects on PKC activity has the potential to yield valuable insights into the role of PKC in disease and the development of new therapeutic strategies.
合成方法
The synthesis of 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 2-methoxy-5-nitrobenzamide with N-methylpyrrolidine and sulfur dioxide in the presence of a base. The resulting product is then reduced to 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide using hydrogen gas and a palladium catalyst. The yield of 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide is typically around 50%, and the purity can be increased through recrystallization.
科学研究应用
2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been used extensively in scientific research for its ability to inhibit PKC activity. PKC is a family of serine/threonine kinases that play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in many diseases, including cancer, diabetes, and Alzheimer's disease. 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to be a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in disease.
属性
IUPAC Name |
2-methoxy-N-methyl-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14-13(16)11-9-10(5-6-12(11)19-2)20(17,18)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYDHCNSHGORSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B5100128.png)

![3-{[benzyl(2-phenylethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B5100147.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5100149.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5100152.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5100156.png)
![4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5100160.png)
![N-(3,5-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5100166.png)
![3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5100191.png)
![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5100207.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5100217.png)
![2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5100223.png)
![N-cyclopropyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5100230.png)
![ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5100234.png)